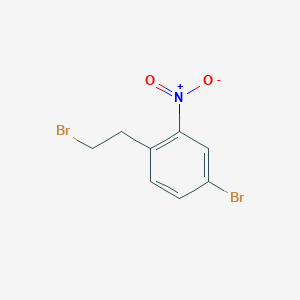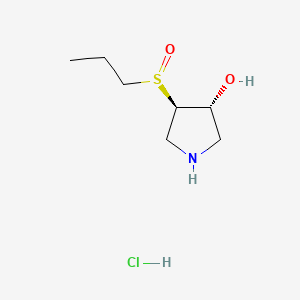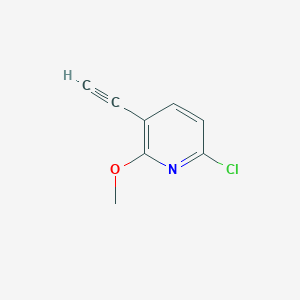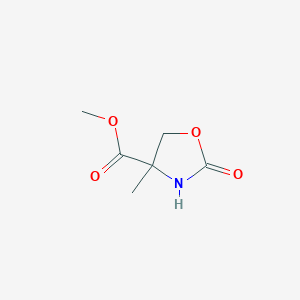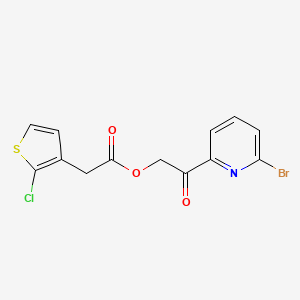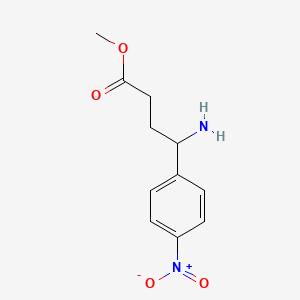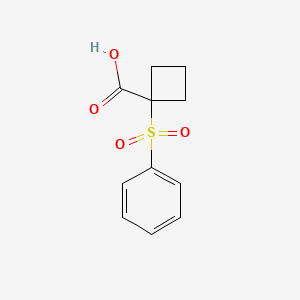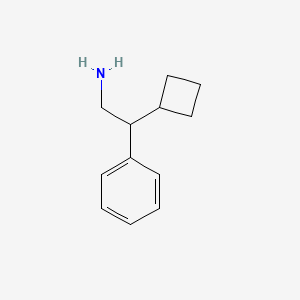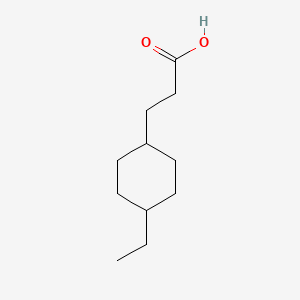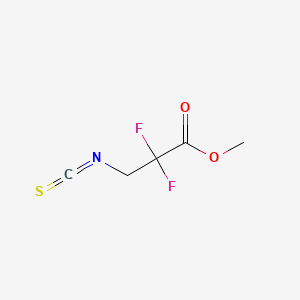
Methyl 2,2-difluoro-3-isothiocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-difluoro-3-isothiocyanatopropanoate is an organic compound with the molecular formula C5H5F2NO2S. This compound is characterized by the presence of both fluorine and isothiocyanate groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-3-isothiocyanatopropanoate typically involves the reaction of a suitable precursor with reagents that introduce the fluorine and isothiocyanate groups. One common method involves the reaction of 2,2-difluoro-3-hydroxypropanoic acid with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-difluoro-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The fluorine atoms in the compound can influence its reactivity towards oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas or thioureas, while reaction with alcohols can produce esters or ethers.
Aplicaciones Científicas De Investigación
Methyl 2,2-difluoro-3-isothiocyanatopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-difluoro-3-isothiocyanatopropanoate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains fluorine atoms and is used in similar applications, such as the synthesis of fluorinated compounds.
2,2-Difluoro-3-oxopentanoate: Another fluorinated compound with applications in organic synthesis.
Uniqueness
Methyl 2,2-difluoro-3-isothiocyanatopropanoate is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
Propiedades
Fórmula molecular |
C5H5F2NO2S |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
methyl 2,2-difluoro-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C5H5F2NO2S/c1-10-4(9)5(6,7)2-8-3-11/h2H2,1H3 |
Clave InChI |
OJLDJNWPGCPNTG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN=C=S)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
